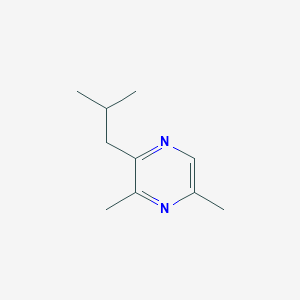

3,5-Dimethyl-2-isobutylpyrazine

Description

Presence in Food Matrices

3,5-Dimethyl-2-isobutylpyrazine has been identified as a volatile compound in numerous food items, particularly those that undergo thermal processing or fermentation, which facilitates its formation.

Thermal processes like roasting and baking are primary drivers for the formation of pyrazines through the Maillard reaction.

Roasted Cocoa: This compound is a known volatile constituent of cocoa products. A 2019 analysis of cocoa bean shells from various cultivars identified this compound in concentrations ranging from 0.26 to 12.26 µg/kg. unito.itulb.ac.begiuseppezeppa.com Studies of dark chocolate have also confirmed its presence, where it contributes to the characteristic vegetal and flowery aroma profile. cirad.frresearchgate.net

Coffee: In the analysis of both green and roasted coffee beans, this compound has been identified as a component associated with a cocoa-like aroma. nih.gov

Nuts: The compound has been detected in peanut oil derived from roasted peanuts. One study identified this compound and noted its relative concentration in the volatile profile of the oil. researchgate.netnih.gov

Baked Goods: The formation of this pyrazine (B50134) is linked to baked products, specifically potatoes. Research has shown that an isomeric mixture containing this compound can be isolated from the skin and flesh of baked potato cultivars. acs.orgperfumerflavorist.comresearchgate.net It is also utilized as a flavor ingredient for baked goods due to its desirable sensory properties. acs.org

Microbial activity during fermentation can also lead to the synthesis of pyrazines.

Fermented Soybean Products: The formation of this compound has been observed in thermal reaction models using hydrolyzed vegetable proteins from soy and reducing sugars. nih.gov One analysis identified the compound, listed as 2-isobutyl-3,5-dimethylpyrazine, among the volatiles generated. nih.gov A broader study of pyrazines also cataloged its presence in the context of fermented soy. up.ac.za

Beyond processed foods, the compound or its precursors can be found in certain raw plant materials.

Potato Cultivars: As noted, this compound is formed during the baking of potatoes and has been isolated from several cultivars. acs.orgperfumerflavorist.comresearchgate.netresearchgate.net

Asparagus: A report from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted that an isomeric mixture including this compound occurs naturally in asparagus. inchem.org

Table 1: Occurrence of this compound in Food Matrices This table is interactive. You can sort and filter the data.

| Food Matrix | Cultivar/Type | Reported Concentration (µg/kg) | Source(s) |

|---|---|---|---|

| Cocoa Bean Shell | Criollo, Forastero, etc. | 0.26 - 12.26 | unito.itulb.ac.begiuseppezeppa.com |

| Dark Chocolate | Various | Presence confirmed | cirad.frresearchgate.net |

| Coffee | Green and Roasted | Presence confirmed | nih.gov |

| Peanut Oil | Not specified | Relative content reported | researchgate.netnih.gov |

| Baked Potato | Cara, Nadine, Fianna, etc. | Presence confirmed | acs.orgperfumerflavorist.comresearchgate.netresearchgate.net |

| Asparagus | Not specified | Natural occurrence noted | inchem.org |

| Hydrolyzed Soy Protein | Not applicable | 0.008 ± 0.014 (relative content) | nih.gov |

Biosynthesis by Microbial Species

Microorganisms play a crucial role in the synthesis of many flavor compounds, including alkylpyrazines. The biosynthesis typically involves the condensation of amino acids or their derivatives.

Certain bacterial species are known for their ability to produce a wide array of pyrazines.

Paenibacillus species: Research has demonstrated that Paenibacillus polymyxa produces a complex mixture of methyl-branched alkyl-substituted pyrazines. oup.comcapes.gov.brnih.gov The proposed biosynthetic pathway for isobutyl-substituted pyrazines involves the amino acid L-leucine. oup.com This pathway suggests that two molecules of an amino acid condense to form a precursor which is then converted into the final pyrazine structure. oup.com While the dominant pyrazine identified in this study was 2,5-diisopropylpyrazine (B1313309) (from valine), the research supports a general mechanism for the formation of various alkylpyrazines, including isobutyl-substituted ones from leucine (B10760876). oup.comnih.gov

Bacillus species: While various Bacillus species, such as Bacillus subtilis, are well-documented producers of other alkylpyrazines like 2,5-dimethylpyrazine (B89654) and tetramethylpyrazine from precursors like L-threonine and acetoin (B143602), specific documentation linking Bacillus pumilus to the direct biosynthesis of this compound was not prominent in the reviewed literature. nih.govnih.gov

Table 2: Microbial Species Implicated in Isobutyl Pyrazine Biosynthesis This table is interactive. You can sort and filter the data.

| Microbial Species | Proposed Precursor | Key Findings / Pathway | Source(s) |

|---|---|---|---|

| Paenibacillus polymyxa | L-Leucine | Produces a complex mixture of alkyl-substituted pyrazines. Isobutyl-substituted pyrazines are proposed to be synthesized via the condensation of leucine. | oup.comcapes.gov.brnih.gov |

| Bacillus subtilis | L-Threonine, Acetoin | Known to produce other alkylpyrazines (e.g., 2,5-dimethylpyrazine, tetramethylpyrazine), establishing a general capability for pyrazine synthesis within the genus. | nih.govnih.gov |

Fungi are also capable of synthesizing pyrazines, although they are generally considered less prominent producers than bacteria. up.ac.za Research into fungal metabolites has identified that genera such as Aspergillus and Penicillium can produce various pyrazine compounds, including methoxypyrazines. up.ac.za These pathways often involve the metabolism of amino acids. However, specific fungal metabolic pathways leading directly to the formation of this compound are not extensively detailed in the reviewed scientific literature.

Role as Semiochemicals in Biological Systems (e.g., Insects)

This compound plays a significant role in the chemical communication of certain insects, acting as a semiochemical. These chemical signals are crucial for mediating interactions both within and between species. In the intricate world of insect societies, pyrazines are a notable class of compounds often employed as vital messengers.

Research has identified this compound as a pheromone utilized by the ant species Anochetus sedilloti. researchgate.netpherobase.com Pheromones are a type of semiochemical used for intraspecific communication, influencing the behavior or physiology of other individuals of the same species. While the precise function of this specific pyrazine in Anochetus sedilloti is not extensively detailed in readily available literature, its presence points to a sophisticated chemical signaling system within this species. In many ant species, particularly within the Ponerinae subfamily to which Anochetus belongs, poison gland secretions are often used to create chemical trails for recruitment. soton.ac.uk

Generally, in ants, pyrazine compounds are known to function as alarm or trail pheromones. epdf.pub Alarm pheromones, when released, can trigger responses such as aggression or dispersal, alerting colony members to a threat. Trail pheromones are used to mark paths to food sources or new nest sites, a crucial element for organized foraging and colony relocation. Given that a related compound, 5-isobutyl-2,3-dimethylpyrazine, has been identified as a trail pheromone in the family Formicidae, it is plausible that this compound serves a similar function in Anochetus sedilloti. sakura.ne.jp

The study of such semiochemicals provides valuable insights into the complex social behaviors and ecological interactions of insects. The identification of this compound as a key signaling molecule in Anochetus sedilloti underscores the diversity of chemical compounds that have evolved to facilitate communication in the insect world.

| Scientific Name | Common Name | Family | Chemical Function |

| Anochetus sedilloti | (Not specified) | Formicidae | Pheromone researchgate.netpherobase.com |

Maillard Reaction Mechanisms

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino compounds and carbonyl compounds, typically reducing sugars, upon heating. hillpublisher.com This complex cascade of reactions is fundamental to the formation of a wide array of flavor and aroma compounds, including a variety of alkylpyrazines. perfumerflavorist.com

Contribution of Amino Acids and Reducing Sugars

The specific structure of this compound points directly to its molecular precursors. The formation of the pyrazine ring and its substituents is dependent on the type of amino acids and reducing sugars available for reaction. perfumerflavorist.com

Amino Acids: The isobutyl group (-CH₂CH(CH₃)₂) on the pyrazine ring is derived from the amino acid L-leucine . The dimethyl groups are typically formed from simpler amino acids, with L-threonine and L-alanine being significant contributors. The reaction of leucine and glucose, for instance, is known to produce characteristic "sweet chocolate" aroma notes, indicating the formation of such flavor-active compounds. researchgate.net Model systems using dipeptides containing lysine (B10760008) have also been shown to generate a variety of pyrazines upon reaction with glucose. nih.gov

Reducing Sugars: Reducing sugars such as glucose are critical reactants. nih.gov During the initial stages of the Maillard reaction, they provide the carbonyl groups necessary to react with the amino acids. More importantly, they undergo degradation and fragmentation at elevated temperatures to form highly reactive dicarbonyl compounds, which are essential intermediates in pyrazine formation. researchgate.net

Role of Strecker Degradation Products and α-Dicarbonyl Intermediates

The Strecker degradation is a pivotal reaction within the broader Maillard pathway that converts α-amino acids into aldehydes (known as Strecker aldehydes) and α-aminocarbonyls. wikipedia.orgfuturelearn.com This process is central to the formation of the specific alkyl side-chains on the pyrazine ring.

The reaction is initiated by α-dicarbonyl compounds, such as pyruvaldehyde (methylglyoxal) and diacetyl (2,3-butanedione), which are formed from sugar fragmentation. beilstein-journals.org These dicarbonyls react with an α-amino acid. For this compound, the key reactions are:

Strecker Degradation of Leucine: Leucine reacts with an α-dicarbonyl intermediate to produce 3-methylbutanal (the Strecker aldehyde responsible for the isobutyl group) and an α-aminoketone.

Formation of α-Aminocarbonyls: Other amino acids yield different α-aminocarbonyls. For instance, the reaction involving threonine is a known pathway to produce aminoacetone , a key precursor for methyl-substituted pyrazines. nih.gov

The interaction between these Strecker degradation products and various intermediates is fundamental to generating the final pyrazine structure.

Dimerization and Cyclization Pathways of α-Aminocarbonyls

The final step in the formation of the pyrazine ring involves the condensation of two α-aminocarbonyl molecules. These intermediates are highly reactive and readily undergo cyclization.

The proposed mechanism proceeds as follows:

Two molecules of α-aminocarbonyls condense to form a dihydropyrazine (B8608421) intermediate.

This dihydropyrazine is unstable and subsequently undergoes an oxidation reaction to form the stable, aromatic pyrazine ring.

To form an asymmetrically substituted pyrazine like this compound, a condensation reaction between two different α-aminocarbonyl intermediates is required. A plausible pathway involves the condensation of one molecule of an aminoketone derived from leucine with one molecule of aminoacetone (derived from threonine or other precursors). This cross-condensation, followed by oxidation, yields the target molecule with its specific substitution pattern. The dimerization of amino acid-derived α-amino aldehydes has been demonstrated as a viable biomimetic synthesis route for various 2,5-disubstituted pyrazines.

Enzymatic and Biocatalytic Formation

In addition to the thermally driven Maillard reaction, specific enzymes produced by microorganisms can catalyze reactions that generate pyrazine precursors. This is particularly relevant in fermented foods.

L-Threonine-3-dehydrogenase (TDH) Pathway

A key enzymatic pathway involves the catabolism of the amino acid L-threonine. The enzyme L-threonine-3-dehydrogenase (TDH) (EC 1.1.1.103) plays a crucial role in this process.

TDH catalyzes the NAD⁺-dependent oxidation of L-threonine to form L-2-amino-3-oxobutanoate . nih.gov This product is highly unstable and undergoes spontaneous, non-enzymatic decarboxylation (loss of CO₂) to yield aminoacetone . nih.gov This enzymatic production of aminoacetone provides a direct route to a critical pyrazine precursor under biological conditions. Studies in Bacillus subtilis have confirmed that TDH is directly involved in the synthesis of 2,5-dimethylpyrazine from L-threonine.

Significance of Aminoacetone and Acetoin as Precursors

Aminoacetone and acetoin are significant building blocks in the biocatalytic formation of alkylpyrazines.

Aminoacetone: As generated by the TDH pathway, two molecules of aminoacetone can spontaneously condense to form 2,5-dimethyl-3,6-dihydropyrazine, which then oxidizes to 2,5-dimethylpyrazine. nih.gov In the context of this compound, it is proposed that enzymatically produced aminoacetone can react with the Strecker aldehyde of leucine (3-methylbutanal) in a chemoenzymatic pathway to form the final product.

Acetoin: Acetoin (3-hydroxy-2-butanone) is a common metabolite in many fermenting microorganisms. It can react with an ammonia (B1221849) source, which can be provided by the deamination of amino acids, to generate tetramethylpyrazine. This highlights another route where microbial metabolism provides the necessary precursors for pyrazine synthesis.

Table 1: Key Precursors in the Formation of this compound

| Precursor Type | Compound Name | Origin | Role |

|---|---|---|---|

| Amino Acid | L-Leucine | Proteins, Free Amino Acid Pool | Source of the isobutyl side-chain via Strecker degradation. |

| Amino Acid | L-Threonine | Proteins, Free Amino Acid Pool | Source of methyl groups and the aminoacetone precursor. |

| Reducing Sugar | Glucose | Carbohydrates | Provides carbonyls for Maillard reaction and fragments into α-dicarbonyls. |

| α-Dicarbonyl | Pyruvaldehyde | Sugar degradation (Maillard reaction) | Reactant in Strecker degradation. |

| α-Dicarbonyl | Diacetyl | Sugar degradation (Maillard reaction) | Reactant in Strecker degradation. |

Microbial Fermentation Conditions Influencing Production

The biosynthesis of alkylpyrazines, including this compound, by microorganisms is a significant source of this compound in fermented foods. Species of the genus Bacillus, in particular Bacillus subtilis, are well-documented producers of various pyrazines. The formation of these compounds is intricately linked to the microorganism's metabolic activity, which is, in turn, heavily influenced by the surrounding environmental conditions.

The biosynthesis of the isobutyl-substituted pyrazine likely involves the amino acid L-leucine, which provides the characteristic isobutyl group. While direct studies on the microbial production of this compound are limited, research on related alkylpyrazines provides valuable insights into the influential fermentation parameters.

Key factors that govern the production of pyrazines during microbial fermentation include the specific strain of microorganism, the composition of the growth medium (particularly the availability of precursor amino acids and carbon sources), temperature, pH, and aeration. For instance, studies on the production of other alkylpyrazines by Bacillus subtilis have shown that supplementation of the fermentation medium with specific amino acid precursors, such as L-threonine for 2,5-dimethylpyrazine, significantly enhances the yield. It is therefore highly probable that the presence of L-leucine is a critical factor for the synthesis of this compound.

Research on various Bacillus strains has demonstrated that optimal pyrazine production occurs under specific environmental conditions. For example, the production of 2,3,5-trimethylpyrazine (B81540) (TMP) by Bacillus amyloliquefaciens was found to be significantly affected by temperature, with an optimal temperature of 37°C. nih.gov Similarly, the pH of the fermentation medium plays a crucial role, with neutral to slightly alkaline conditions often favoring pyrazine formation.

While specific data for this compound is not extensively available, the table below summarizes the general influence of fermentation conditions on the production of related alkylpyrazines by Bacillus species, which can be extrapolated to understand the potential conditions for the target compound.

| Fermentation Parameter | Influence on Alkylpyrazine Production | Supporting Evidence for Related Pyrazines |

|---|---|---|

| Microorganism Strain | Different strains exhibit varying capacities for pyrazine synthesis. | Various Bacillus species, including B. subtilis, B. amyloliquefaciens, and B. licheniformis, are known pyrazine producers. mdpi.com |

| Precursor Availability (Amino Acids) | Crucial for the formation of the pyrazine ring and its substituents. L-leucine is the likely precursor for the isobutyl group. | L-threonine is a confirmed precursor for 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine. nih.gov |

| Carbon Source | Provides the necessary energy and building blocks for microbial growth and metabolism. | Glucose is a commonly used carbon source in fermentation media for pyrazine production. nih.gov |

| Temperature | Affects enzyme activity and microbial growth rate, thereby influencing the rate of pyrazine formation. | Optimal temperature for 2,3,5-trimethylpyrazine production by B. amyloliquefaciens was found to be 37°C. mdpi.com |

| pH | Impacts enzymatic reactions and the stability of intermediate compounds in the biosynthetic pathway. | Neutral to slightly alkaline pH is generally favorable for pyrazine formation. |

| Aeration | The final step in pyrazine biosynthesis often involves an oxidation reaction, making oxygen availability a potentially critical factor. | The conversion of dihydropyrazines to pyrazines is an oxidative process. |

Thermal Generation from Precursor Molecules

The thermal processing of food is another major pathway for the formation of this compound. This occurs primarily through the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids that takes place upon heating. perfumerflavorist.com This reaction is responsible for the development of color, aroma, and flavor in a wide variety of cooked foods.

The formation of the isobutyl side chain of this compound points to the involvement of the amino acid L-leucine as a key precursor. The dimethyl substitution on the pyrazine ring would arise from the reaction of other precursor molecules, likely derived from the breakdown of sugars or other amino acids.

The Maillard reaction is influenced by several factors, including the types of amino acids and reducing sugars present, temperature, reaction time, water activity, and pH. nih.gov The reaction between L-leucine and a reducing sugar, such as glucose or fructose, under thermal stress is the most probable route for the generation of this compound.

While specific kinetic data for the formation of this compound is not abundant, studies on model systems have elucidated the general principles. For instance, the reaction of whey protein hydrolysate, which contains various amino acids including leucine, in a Maillard reaction system has been shown to produce 2-isobutyl-3,5,6-trimethylpyrazine, a closely related compound. sci-hub.se This finding supports the role of protein-derived leucine in the formation of isobutyl-substituted pyrazines during thermal processing.

The conditions of the Maillard reaction significantly impact the profile of the resulting flavor compounds. Higher temperatures and longer reaction times generally lead to an increased formation of pyrazines, although excessive heat can lead to the degradation of these compounds. The pH of the system also plays a critical role, with neutral to alkaline conditions typically favoring the later stages of the Maillard reaction where pyrazine formation occurs.

The following table outlines the key factors influencing the thermal generation of this compound from precursor molecules.

| Reaction Parameter | Influence on this compound Formation | General Principles from Maillard Reaction Studies |

|---|---|---|

| Amino Acid Precursor | L-leucine is the essential precursor for the isobutyl side chain. | The side chain of the amino acid determines the nature of the substituent on the pyrazine ring. |

| Reducing Sugar Precursor | Provides the carbon backbone for the pyrazine ring and the methyl groups. Common reducing sugars include glucose and fructose. | The type of sugar can influence the reaction rate and the profile of minor products. |

| Temperature | Higher temperatures accelerate the Maillard reaction and the formation of pyrazines. | Pyrazine formation is generally favored at temperatures above 100°C. |

| Reaction Time | Longer heating times can lead to higher yields of pyrazines, up to a certain point. | Prolonged heating can also lead to the degradation of flavor compounds. |

| pH | Neutral to alkaline pH conditions promote the formation of pyrazines. | Acidic conditions can inhibit the later stages of the Maillard reaction. |

| Water Activity (aw) | Intermediate water activity levels (0.6-0.8) are often optimal for the Maillard reaction. | Very low or very high water activity can slow down the reaction rate. |

Laboratory-Scale Synthetic Routes

In a laboratory setting, the synthesis of this compound primarily revolves around the condensation of an α-dicarbonyl compound with a 1,2-diamine. This is a classic and versatile method for forming the pyrazine ring.

A plausible and widely recognized route for preparing asymmetrically substituted pyrazines involves the reaction of an amino ketone, which can dimerize and oxidize to form the pyrazine. However, for a specific target like this compound, a more controlled approach is the condensation of specific precursors. The synthesis for the related compound, 2-isobutyl-3-methylpyrazine, proceeds via the condensation of ethylenediamine (B42938) with 5-methyl-2,3-hexanedione. chemdad.com Adapting this logic, a primary laboratory route for this compound would involve the condensation of 1,2-diaminopropane with 4-methyl-2,3-pentanedione .

The reaction mechanism proceeds through the initial formation of a dihydropyrazine intermediate, which subsequently undergoes oxidation to yield the aromatic pyrazine ring. The oxidation step can occur spontaneously in the presence of air or can be facilitated by the addition of a mild oxidizing agent.

General Laboratory Condensation Route:

| Step | Description | Reactants |

|---|---|---|

| 1. Condensation | Nucleophilic attack of the amine groups of the diamine onto the carbonyl carbons of the diketone. | 1,2-Diaminopropane and 4-methyl-2,3-pentanedione |

| 2. Cyclization | Formation of a dihydropyrazine intermediate after the loss of two water molecules. | - |

| 3. Oxidation | Aromatization of the dihydropyrazine ring to form the final pyrazine product. This can be achieved by air oxidation or with a chemical oxidant. | Dihydropyrazine intermediate |

Another laboratory approach involves the modification of an existing pyrazine ring. For instance, a pre-existing dimethylpyrazine could be subjected to an alkylation reaction. However, this method often suffers from a lack of regioselectivity, leading to a mixture of products.

Industrial Production Approaches

On an industrial scale, the production of alkylpyrazines is driven by factors such as cost, efficiency, scalability, and the desired product declaration (i.e., "natural" vs. "synthetic"). elsevierpure.comresearchgate.net

Chemical Synthesis: The chemical synthesis routes used in industry are often scaled-up versions of laboratory methods. The condensation of α-dicarbonyls with 1,2-diamines remains a fundamental approach. For flavor compounds, manufacturers aim for high-purity products, which necessitates precise control over reaction conditions and effective purification methods. Production often involves robust reactor systems capable of handling large volumes and controlling reaction temperatures and pressures. The choice of raw materials is critical, with a preference for readily available and cost-effective precursors. innospk.com

Biotechnological Synthesis (Fermentation): There is a significant market demand for "natural" flavor compounds, which has spurred the development of biotechnological production methods. semanticscholar.orgtuwien.ac.at Specific strains of microorganisms, such as Bacillus subtilis, are known to produce a variety of alkylpyrazines during fermentation. wikipedia.org Industrial fermentation for this compound would involve:

Selecting a microbial strain capable of producing the target compound or a close precursor.

Optimizing fermentation conditions (e.g., media composition, pH, temperature, aeration) to maximize yield.

Supplying specific precursors, such as amino acids (e.g., valine, leucine) and sugars, which the microorganism converts into the desired pyrazine.

Extracting and purifying the final product from the fermentation broth.

The cost of naturally derived pyrazines is significantly higher than their synthetic counterparts, reflecting the complexity and lower yields of the extraction and fermentation processes. elsevierpure.comresearchgate.net

Comparison of Industrial Methods:

| Method | Advantages | Disadvantages |

|---|---|---|

| Chemical Synthesis | High yield, lower cost, high purity achievable, scalable. researchgate.net | Product is labeled "synthetic", may involve harsh reaction conditions. semanticscholar.org |

| Biotechnological Synthesis | Product can be labeled "natural", environmentally friendly ("green chemistry"). semanticscholar.org | Lower yields, higher production costs, complex purification. elsevierpure.comresearchgate.net |

Regioselective Synthesis Challenges and Advancements in Alkylpyrazines

A significant challenge in the synthesis of asymmetrically substituted alkylpyrazines like this compound is achieving high regioselectivity. The pyrazine ring has multiple carbon atoms that can be alkylated, and controlling the exact position of substitution is often difficult.

The Challenge of Regioselectivity: Direct alkylation of a simpler pyrazine, such as 2,5-dimethylpyrazine, to introduce the isobutyl group is problematic. The isobutyl group could potentially be introduced at the 3- or 6-position, leading to a mixture of isomers that are difficult to separate. This lack of control is a common issue in heterocyclic chemistry and is highlighted by the commercial availability of "2-isobutyl-3,5-(and 3,6)-dimethyl pyrazine" as a mixture. thegoodscentscompany.com The synthesis of a single, desired regioisomer in high yield is a key objective for efficient chemical production.

Advancements in Regioselective Synthesis: To overcome these challenges, chemists have developed several strategies to control the position of functionalization on heterocyclic rings. While much of the cutting-edge research has focused on pyridines, the principles are often applicable to pyrazines. nih.gov

Use of Blocking Groups: One advanced technique involves temporarily "blocking" certain positions on the ring to direct a reaction to a specific, unblocked site. For example, a removable blocking group could be placed at the C-6 position of a dimethylpyrazine, forcing alkylation to occur at the desired C-2 position. After the alkylation step, the blocking group is removed to yield the final product. nih.govchemrxiv.org

Directed Metalation: The use of organometallic reagents can facilitate regioselective functionalization. A directing group on the pyrazine ring can coordinate to a metal (like lithium), which then delivers an electrophile (the alkyl group) to an adjacent position with high selectivity.

Catalyst Control: Modern catalysis offers promising solutions. Specific transition-metal catalysts can exhibit high regioselectivity in C-H activation and functionalization reactions, enabling the direct and controlled introduction of alkyl groups onto the pyrazine core without the need for pre-functionalization or blocking groups. acs.org

These advanced methods represent the forefront of synthetic heterocyclic chemistry and are crucial for developing practical, efficient, and waste-minimizing routes to complex molecules like this compound.

Sample Preparation and Extraction Techniques

The initial and critical step in the analysis of this compound involves its isolation from the sample matrix. The choice of extraction technique is paramount and depends on the nature of the sample and the concentration of the analyte.

Solid Phase Microextraction (SPME) is a solvent-free, efficient, and sensitive sample preparation technique widely employed for the extraction of volatile and semi-volatile organic compounds, including pyrazines. nih.govyoutube.com This method is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. nih.gov For pyrazine analysis, SPME can be utilized in two primary modes: direct immersion (DI) and headspace (HS).

Headspace SPME (HS-SPME) is particularly advantageous for analyzing volatile compounds like this compound. nih.gov In this approach, the fiber is exposed to the vapor phase above the sample, allowing for the extraction of volatile analytes without direct contact with the sample matrix. nih.govyoutube.com This minimizes interference from non-volatile components and extends the lifespan of the SPME fiber. nih.gov The efficiency of the extraction is influenced by several factors, including the type of fiber coating, extraction time and temperature, pH, and salt concentration of the sample. nih.gov

Table 1: SPME Fiber Coatings and Their Applications in Volatile Compound Analysis

| Fiber Coating | Polarity | Typical Applications |

|---|---|---|

| Polydimethylsiloxane (B3030410) (PDMS) | Non-polar | General purpose for volatile and non-polar compounds. |

| Polyacrylate (PA) | Polar | Suitable for polar analytes like phenols and esters. |

| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | Broad range of analytes, including very volatile compounds. |

| Carboxen/PDMS (CAR/PDMS) | Bipolar | Analysis of small and highly volatile compounds. |

Liquid-Liquid Extraction (LLE) is a conventional yet effective method for extracting pyrazines from liquid samples. This technique involves the partitioning of the target analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical and is based on the polarity and solubility of this compound. Solvents like dichloromethane (B109758) or diethyl ether are commonly used.

The procedure generally involves vigorously mixing the sample with the extraction solvent to facilitate the transfer of the pyrazine into the organic phase. After separation of the two layers, the organic phase containing the analyte is collected, often concentrated, and then analyzed. While LLE is a robust technique, it can be time-consuming and require significant volumes of organic solvents.

Chromatographic Separation Techniques

Following extraction, chromatographic methods are employed to separate this compound from other co-extracted compounds, ensuring accurate identification and quantification.

Gas Chromatography (GC) is the premier analytical technique for the separation of volatile and semi-volatile compounds like this compound. nist.gov In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

The selection of the GC column is a critical parameter. Capillary columns with non-polar or medium-polarity stationary phases, such as those based on polydimethylsiloxane (e.g., DB-5, HP-5ms), are frequently used for the analysis of pyrazines. The temperature program of the GC oven is optimized to achieve the best separation of the target compound from other volatile components in the sample. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for its identification under specific chromatographic conditions. nist.govnih.gov

For exceptionally complex samples containing a multitude of volatile compounds, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power and peak capacity. nih.govnih.gov This advanced technique utilizes two different columns with orthogonal separation mechanisms connected by a modulator. nih.gov

The effluent from the first-dimension column is trapped, concentrated, and then rapidly re-injected into the second-dimension column. nih.gov This results in a two-dimensional chromatogram that provides a much more detailed chemical fingerprint of the sample. GCxGC is particularly valuable for resolving co-eluting peaks that would otherwise overlap in a one-dimensional GC analysis, making it a powerful tool for the analysis of trace-level pyrazines in complex matrices like food and environmental samples. nih.govnih.gov

Spectrometric Detection Methods

The final step in the analytical process is the detection of the separated this compound. Mass Spectrometry (MS) is the most widely used and definitive detection method when coupled with GC.

GC-MS combines the separation power of GC with the identification capabilities of MS. As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. nist.gov The mass spectrum of this compound can be compared to spectral libraries, such as the NIST Mass Spectral Library, for confident identification. nist.gov

For quantitative analysis, selected ion monitoring (SIM) mode is often employed. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly increases sensitivity and reduces chemical noise. Isotope dilution assays, where a known amount of a stable isotope-labeled internal standard is added to the sample, can be used for highly accurate quantification. nih.gov

In addition to MS, olfactometry can be coupled with GC (GC-O) to provide sensory information. In GC-O, the effluent from the GC column is split, with one portion going to a chemical detector (like MS) and the other to a sniffing port where a trained analyst can assess the odor of the eluting compounds. This is particularly useful in flavor and fragrance research to correlate specific compounds with their sensory attributes.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. When coupled with a separation technique like gas chromatography (GC), GC-MS provides high sensitivity and specificity. The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that allows for its unambiguous identification. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides reference mass spectral data for this compound. nist.gov

In a typical GC-MS analysis, the molecule is first separated from other volatile compounds based on its boiling point and affinity for the chromatographic column. Upon elution, it enters the mass spectrometer where it is ionized, most commonly by electron impact. This process results in a molecular ion and a series of fragment ions. For this compound (C₁₀H₁₆N₂), the molecular weight is approximately 164.25 g/mol . sigmaaldrich.com The resulting mass spectrum, with its unique pattern of ion masses and relative abundances, serves as a chemical fingerprint for the compound.

Quantitative analysis using MS often involves selected ion monitoring (SIM), where the instrument is set to detect only specific ions characteristic of the target analyte. This enhances sensitivity and reduces matrix interference, which is particularly important when analyzing complex samples like food and beverages.

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Characterization

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception. As volatile compounds elute from the GC column, the effluent is split into two paths: one leading to a conventional detector (like an MS or flame ionization detector) and the other to a sniffing port where a trained analyst can assess the odor.

This technique is essential for determining the sensory impact of individual aroma compounds, including this compound. It helps to distinguish which of the many volatile compounds present in a sample are actually contributing to its characteristic aroma. Research on pyrazines in food has demonstrated the utility of GC-O in characterizing their diverse aroma profiles, which can range from nutty and roasted to earthy. researchgate.net For instance, 2-isobutyl-3,5-(and 3,6)-dimethyl pyrazine is described as having a cocoa, hazelnut, musty, earthy, and roasted nutty odor. thegoodscentscompany.com The aroma of this compound has been specifically noted in baked potatoes. perfumerflavorist.com

GC-O analysis can provide an "aroma extract dilution analysis" (AEDA) or "charm analysis," which helps to rank the odor potency of the separated compounds. While specific GC-O data for this compound is not detailed in the provided search results, the technique is broadly applied to pyrazines to understand their sensory significance. mdpi.comnih.gov

Quantitative Analysis Approaches (e.g., Stable Isotope Dilution Assays)

For accurate and precise quantification of this compound, especially at trace levels in complex matrices, stable isotope dilution analysis (SIDA) is the gold standard. researchgate.netnih.govnih.gov This method involves adding a known amount of a stable isotope-labeled version of the target analyte (in this case, a deuterated or ¹³C-labeled this compound) to the sample as an internal standard at the beginning of the sample preparation process.

Because the isotopically labeled standard has nearly identical chemical and physical properties to the native compound, it experiences the same losses during extraction, cleanup, and analysis. The ratio of the native analyte to the labeled internal standard is measured by GC-MS. Since the amount of added internal standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy, correcting for any procedural variations.

While the search results specifically mention SIDA for other pyrazines like 2-methoxy-3-isobutylpyrazine (IBMP) and various alkyl-methoxypyrazines, the principle is directly applicable to this compound. researchgate.netnih.govnih.govcapes.gov.br The development of SIDA methods has been crucial for accurately quantifying pyrazines in wine and other food products. nih.govnih.gov For example, a study on 2,3,5-trimethylpyrazine utilized a stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS) method for quantitative analysis in human urine. nih.gov This highlights the adaptability of SIDA to various analytical platforms for pyrazine research.

Interactive Data Table: Analytical Methodologies for Pyrazine Research

| Analytical Technique | Application for this compound | Key Findings/Capabilities |

| Mass Spectrometry (MS) | Identification and quantification. nist.gov | Provides a unique mass spectrum for identification. nist.gov Enables sensitive quantification using methods like Selected Ion Monitoring (SIM). |

| Gas Chromatography-Olfactometry (GC-O) | Characterization of aroma profile. | Describes the odor as cocoa, hazelnut, musty, earthy, and roasted nutty. thegoodscentscompany.com Helps determine the sensory relevance of the compound in a complex mixture. mdpi.comnih.gov |

| Stable Isotope Dilution Assays (SIDA) | Highly accurate and precise quantification. researchgate.netnih.govnih.gov | Corrects for sample loss during preparation and analysis. Considered the gold standard for trace-level quantification of pyrazines. researchgate.netnih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

70303-42-3 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

3,5-dimethyl-2-(2-methylpropyl)pyrazine |

InChI |

InChI=1S/C10H16N2/c1-7(2)5-10-9(4)12-8(3)6-11-10/h6-7H,5H2,1-4H3 |

InChI Key |

PBBZXNLEMPGGCH-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=N1)C)CC(C)C |

Canonical SMILES |

CC1=CN=C(C(=N1)C)CC(C)C |

density |

0.924-0.929 |

Other CAS No. |

70303-42-3 |

physical_description |

Colourless transparent liquid; Roasted woody, meaty aroma with nutty cocoa notes |

Purity |

95% min. |

solubility |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Synonyms |

3,5-Dimethyl-2-isobutylpyrazine |

Origin of Product |

United States |

Synthesis and Formation Mechanisms

Chemical Synthesis

The laboratory synthesis of alkylpyrazines, including this compound, often involves the condensation of α-dicarbonyl compounds with amino compounds. researchgate.net Specific methods can utilize sodamide and an appropriate alkyl-substituted pyrazine (B50134) to achieve the desired structure. google.com For instance, reacting an alkyl-substituted pyrazine with sodamide can lead to the substitution of a sodium atom, which can then be further reacted to introduce different alkyl groups. google.com

Biosynthetic Pathways

Maillard Reaction: The Maillard reaction is a primary route for the formation of pyrazines in food. koreascience.krresearchgate.net This complex series of reactions begins with the condensation of a reducing sugar and an amino group. koreascience.kr The subsequent Strecker degradation of amino acids in the presence of dicarbonyl compounds is a key step that generates α-aminoketones, which are precursors to pyrazine formation. nih.gov The specific amino acids and sugars involved influence the type of pyrazine produced. mdpi.com

Microbial Biosynthesis: Certain microorganisms, such as strains of Bacillus subtilis, are capable of producing a variety of alkylpyrazines. mdpi.comnih.gov This biosynthesis is an environmentally friendly alternative to chemical synthesis. mdpi.com The production of specific pyrazines by microorganisms can be influenced by the available precursors in the growth medium, such as L-threonine and acetoin (B143602). nih.gov For example, some yeast species produce pyrazines when cultured in a medium rich in isoleucine or leucine (B10760876). researchgate.net

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,5-Dimethyl-2-isobutylpyrazine is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| Appearance | Colorless to pale yellow solid (est.) |

| Boiling Point | 223.00 to 224.00 °C @ 760.00 mm Hg (est.) |

| Vapor Pressure | 0.142000 mmHg @ 25.00 °C (est.) |

| Flash Point | 182.00 °F (83.33 °C) (est.) |

| CAS Registry Number | 70303-42-3 |

| Aroma | Cocoa, hazelnut, musty, earthy |

Sources: chemicalbook.comthegoodscentscompany.comnist.govchemicalbook.com

Occurrence in Natural and Processed Foods

3,5-Dimethyl-2-isobutylpyrazine has been identified in a limited number of food products, where it contributes to their characteristic aroma profiles.

| Food Product | Context of Occurrence |

| Cocoa | Formed during the roasting of cocoa beans. mdpi.comchemicalbook.com |

| Potato | Found in potatoes. chemicalbook.com |

Analytical Detection and Characterization

The identification and quantification of 3,5-Dimethyl-2-isobutylpyrazine, which is often present in trace amounts, requires sensitive analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for separating and identifying volatile compounds like pyrazines. The sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the compound. researchgate.net

Solid Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that is often coupled with GC-MS. It uses a coated fiber to extract volatile and semi-volatile compounds from a sample matrix. This method is particularly useful for concentrating trace amounts of analytes like pyrazines before analysis. researchgate.net

Flavor and Aroma Contribution of 3,5 Dimethyl 2 Isobutylpyrazine

Sensory Impact in Roasted and Nutty Flavor Profiles

3,5-Dimethyl-2-isobutylpyrazine is a key component in the development of roasted and nutty flavors. Its distinct organoleptic properties are described as roasted, woody, and meaty with nutty and cocoa undertones. fao.org This pyrazine (B50134), along with its isomers, is characterized by a powerful and diffusive roasted note. thegoodscentscompany.comperfumerflavorist.com

The formation of this and other pyrazines is often a result of the Maillard reaction and pyrolysis, chemical processes that occur during the roasting of foods. sigmaaldrich.com For instance, studies on roasted red pepper seeds have identified 2-ethyl-3,5-dimethylpyrazine (B18607) as one of the thirteen alkylpyrazines formed during roasting, with the total pyrazine content increasing significantly with longer roasting times. nih.gov While 2,5-dimethylpyrazine (B89654) was noted as the primary contributor to the pleasant nutty aroma in the roasted red pepper seed oil, the presence of a variety of pyrazines, including the isobutyl-dimethyl variant, creates a complex and desirable flavor profile. perfumerflavorist.comnih.gov

The nutty character of this pyrazine is particularly noteworthy. It is described as having hazelnut and peanut-like qualities. thegoodscentscompany.comsigmaaldrich.com This makes it a valuable component in the flavor profiles of roasted nuts and products that aim to replicate these notes.

Role in the Development of Fermented Food Aromas

Beyond its contribution to roasted and nutty profiles, this compound also plays a role in the aroma of fermented foods. Pyrazines, in general, are recognized as important contributors to the flavor of traditional fermented products. mdpi.com

Similarly, in the production of other fermented foods and beverages, such as certain types of cheese and beer, pyrazines contribute to the complex flavor and aroma profiles. sigmaaldrich.com The specific pyrazines formed and their concentrations can vary depending on the microorganisms involved in the fermentation and the processing conditions.

Influence on the Overall Flavor Quality of Specific Food Products

The presence and concentration of this compound can significantly influence the perceived quality of specific food products.

Coffee: The aroma of coffee is another area where pyrazines, including 2-ethyl-3,5-dimethylpyrazine, are considered important flavor compounds. researchgate.net The roasting process is again central to the formation of these aromatic molecules. However, the role of specific pyrazines in coffee can be complex. For instance, while some methoxypyrazines are associated with desirable earthy aromas in good quality coffee, high concentrations of others, like 3-alkyl-2-methoxypyrazines, can lead to off-flavors described as "potato taste defect." coffeeresearch.orgnih.govresearchgate.net This highlights the importance of the specific type and concentration of pyrazines in determining the final flavor quality of coffee.

Table 1: Sensory Descriptors of this compound and Related Compounds

| Compound | Sensory Descriptors |

| This compound | Roasted, woody, meaty, nutty, cocoa fao.org |

| 2-Ethyl-3,5-dimethylpyrazine | Chocolate, hazelnut, nutty, peanut, roasted sigmaaldrich.com |

| 2,5-Dimethylpyrazine | Roasted, peanut-like, hazelnut, walnut perfumerflavorist.com |

| 2,3-Dimethyl-5-isobutylpyrazine | Nutty-brown, green, leafy thegoodscentscompany.com |

Biological and Ecological Functions of 3,5 Dimethyl 2 Isobutylpyrazine

Function as Semiochemicals

Semiochemicals are signaling chemicals used by organisms to convey information. Pyrazines, including 3,5-Dimethyl-2-isobutylpyrazine and its isomers, are utilized by numerous insect species for a range of communicative purposes, from signaling aggregation to raising alarms.

Aggregation Cues in Insect Species

While direct evidence for this compound acting as an aggregation pheromone is still emerging, related pyrazine (B50134) compounds have been identified as key aggregation cues in certain insects. For instance, the compound 2-isobutyl-3-methoxypyrazine (B1223183) has been identified as a potential male-released aggregation cue in the leaf beetle, Labidostomis lusitanica. mdpi.comcsic.es In laboratory settings, both male and female beetles demonstrated a significant preference for this compound. mdpi.com This suggests that related pyrazines could play a role in coordinating the formation of groups for feeding and mating. mdpi.com

Furthermore, in some ladybug species, 2-alkyl-methoxypyrazines have a dual role, acting as both defensive allomones and aggregation pheromones for individuals in diapause. mdpi.com For example, a mixture of 2-isobutyl-3-methoxypyrazine (IBMP), 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), and 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP) has been shown to induce aggregation in Harmonia axyridis and Hippodamia convergens under laboratory and field conditions. mdpi.com

Trail Pheromone Components

The laying of chemical trails is a common strategy among social insects to guide nestmates to food sources or new nest sites. Research has identified a structural isomer of this compound as a key component of a trail pheromone. Specifically, 2,3-dimethyl-5-(2-methylpropyl)pyrazine was identified in the poison gland secretion of the ant Eutetramorium mocquerysi. nih.gov This compound was found to be the sole component of the secretion that elicited trail-following behavior in these ants. nih.gov

This finding underscores the importance of the specific arrangement of atoms within the pyrazine molecule for its biological function. While other pyrazines were present in the secretion, only this specific isomer was active as a trail pheromone. nih.gov

Alarm Pheromone Activity

Pyrazines are also known to function as alarm pheromones in various insect species, signaling a threat to other members of the colony. mdpi.comcsic.es When released, these volatile compounds can trigger behaviors such as aggression, dispersal, or recruitment to a site of disturbance. While specific research directly linking this compound to alarm responses is limited, the general role of pyrazines in this context is well-documented in ants. mdpi.comcsic.es The release of these chemicals serves as a rapid and efficient means of communication in the face of danger. nih.gov

Inter-Species Communication in Microbial Communities

Beyond the realm of insects, pyrazine derivatives play a crucial role in the chemical language of microorganisms. A closely related compound, 3,5-dimethyl-pyrazin-2-ol (DPO), has been identified as a significant signaling molecule in the process of quorum sensing in the bacterium Vibrio cholerae. researchgate.netnih.gov

Quorum sensing is a system of stimulus and response correlated to population density. Bacteria use this system to coordinate gene expression, allowing them to function as a multicellular unit. researchgate.net In Vibrio cholerae, DPO is a key autoinducer that regulates biofilm formation and the production of virulence factors. researchgate.netnih.gov The detection of DPO occurs through a specific receptor-transcription factor called VqmA. researchgate.net The presence of DPO has also been detected in rodent and human samples, suggesting a broader role for this signaling molecule in host-microbe interactions. researchgate.netnih.gov

The discovery of DPO and its function in Vibrio cholerae highlights a novel class of signaling molecules and expands our understanding of the chemical communication that governs microbial communities. researchgate.net

Degradation and Metabolic Pathways of 3,5 Dimethyl 2 Isobutylpyrazine

Microbial Degradation Mechanisms

The biodegradation of pyrazines by microorganisms is a key process in their environmental turnover. While direct microbial degradation studies on 3,5-dimethyl-2-isobutylpyrazine are not extensively documented, research on other alkylpyrazines provides insight into the probable mechanisms. Bacteria, in particular, have been shown to utilize pyrazines as a source of carbon and nitrogen. nih.govresearchgate.net

The initial step in the microbial degradation of many aromatic compounds, including pyrazines, is often hydroxylation, a reaction catalyzed by monooxygenase enzymes. This process introduces a hydroxyl group onto the pyrazine (B50134) ring, increasing its reactivity and facilitating further breakdown. For instance, studies on the degradation of 2,3-diethyl-5-methylpyrazine (B150936) by a Mycobacterium species revealed the formation of a hydroxylated intermediate, 5,6-diethyl-2-hydroxy-3-methylpyrazine. nih.gov This initial hydroxylation is crucial as it precedes the cleavage of the aromatic ring. Molecular oxygen is typically essential for this initial enzymatic attack. nih.gov

Following hydroxylation, the pyrazine ring is susceptible to cleavage, leading to the release of ammonium, which can then be assimilated by the microorganism. nih.gov While the complete catabolic pathway, including the specific enzymes and intermediate products following ring fission, remains an area of active investigation for many pyrazines, the initial hydroxylation is a well-established primary degradation step. nih.govnih.gov

It is plausible that the microbial degradation of this compound follows a similar pathway, commencing with hydroxylation of the pyrazine ring, followed by ring cleavage and subsequent utilization of the resulting fragments by the microorganism.

Enzymatic Transformation and Demethylation Pathways

The enzymatic transformation of this compound within biological systems is not yet fully elucidated. However, studies on related pyrazine compounds in mammalian systems and through in vitro enzymatic assays offer potential metabolic routes.

In mammals, the metabolism of pyrazines often involves oxidation of the aliphatic side chains. For example, 2-ethyl-3,(5 or 6)-dimethylpyrazine is primarily metabolized in rats through the oxidation of its ethyl side-chain to form carboxylic acid derivatives. researchgate.net Applying this to this compound, it is conceivable that the isobutyl group could undergo similar enzymatic oxidation to yield corresponding alcohol and carboxylic acid metabolites.

Regarding the methyl groups, demethylation is a possible but less commonly reported initial metabolic step for pyrazines compared to side-chain oxidation or ring hydroxylation. While demethylation of a methoxy (B1213986) group has been proposed in the breakdown of 3-isobutyl-2-methoxypyrazine in bell peppers, this involves a different functional group. scispace.com Chemo-enzymatic synthesis of pyrazines has been achieved using transaminases, which catalyze the amination of α-diketone precursors. nih.govsemanticscholar.org While this is a synthetic pathway, it highlights the role of enzymes in the transformation of pyrazine-related structures.

The following table summarizes findings on the enzymatic transformation of related pyrazine compounds, which may serve as models for the metabolism of this compound.

| Compound | Organism/System | Metabolic Pathway | Metabolite(s) |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | Side-chain oxidation | Carboxylic acid derivatives |

| 2,3-Diethyl-5-methylpyrazine | Mycobacterium sp. | Hydroxylation, Ring Cleavage | 5,6-diethyl-2-hydroxy-3-methylpyrazine |

| 3-Isobutyl-2-methoxypyrazine | Bell Pepper | Demethylation (proposed) | 3-Isobutyl-2-hydroxypyrazine |

Stability Profile in Various Environmental and Food Systems

The stability of this compound is a critical factor influencing its persistence and sensory impact in different environments and food products. As an alkylpyrazine, its stability is influenced by factors such as temperature, pH, and light exposure.

Pyrazines are generally formed at high temperatures during food processing, such as roasting, and are considered relatively stable under these conditions. researchgate.net However, their concentrations can change during storage. For instance, in a study on maple syrup processing, the levels of various pyrazines, including dimethyl- and trimethylpyrazine, increased with heating time. acs.org The formation of pyrazines is also pH-dependent, with alkaline conditions generally favoring their production during thermal reactions. nih.gov

In terms of environmental fate, the degradation of pyrazines in soil can occur through microbial action, as discussed in section 8.1. The rate of degradation would likely be influenced by soil type, microbial population, temperature, and moisture content. Photodegradation, or breakdown by light, could also contribute to the degradation of pyrazines exposed to sunlight, although specific data for this compound is not available.

The table below presents findings on the stability of related pyrazine compounds in different systems.

| Pyrazine Compound(s) | System | Conditions | Observed Effect |

| Dimethyl- and trimethylpyrazine | Maple Syrup Processing | Heating at 105 °C | Increased concentration with heating time |

| Various pyrazines | Thermal Reaction (Model System) | Alkaline pH | Increased formation |

Theoretical and Computational Investigations on Pyrazine Derivatives

Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating the chemical structure of a compound with its biological activity or a specific physical property. For pyrazine (B50134) derivatives, these studies are crucial for understanding how modifications to their alkyl or other substituents influence their characteristic aromas and other biological effects.

Researchers have employed a variety of computational techniques to build predictive QSAR models for pyrazine derivatives. Three-dimensional Quantitative Structure-Property Relationship (3D-QSPR) analyses, for instance, have been developed for series of pyrazine molecules to understand their odor thresholds. researchgate.net These models often utilize methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net The goal is to identify key structural features that determine the observed olfactory activity. researchgate.net For example, studies have shown that for a series of 78 pyrazine-based molecules, 3D-QSPR models could be constructed with good predictive ability, indicating a strong correlation between the 3D molecular fields (steric and electrostatic) and the odor thresholds. researchgate.net

These models have revealed important structural determinants for odor activity. It has been suggested that the lone-pair orbital extending from the pyrazine ring is important for interaction with olfactory receptor sites. researchgate.net Furthermore, the orientation of alkyl substituents relative to the pyrazine ring can significantly impact odor activity. researchgate.net A quantitative index, such as the difference in van der Waals volume (ΔvdW/pocketV), has been used as a structural descriptor to predict the odor activities of pyrazine derivatives. researchgate.net

Other studies have focused on the relationship between physicochemical parameters and odor thresholds. For 60 disubstituted pyrazines, a quantitative relationship was established between the odor threshold and parameters derived from gas chromatography retention indices. documentsdelivered.com This relationship, expressed by the equation log (1/T) = 0.04 (Σ ΔIR - ΔΔI) + 6.2, demonstrates that the odor threshold can be predicted with reasonable accuracy, with the difference between observed and calculated values typically being within one order of magnitude. documentsdelivered.com Such models are valuable for designing new derivatives with desired sensory properties. researchgate.net

Beyond olfaction, computational strategies have been used to understand the SAR of pyrazine derivatives in other biological contexts. For instance, a comprehensive computational approach was used to analyze 1,3-disubstituted imidazole[1,5-α]pyrazine derivatives as inhibitors of the IGF-1 receptor. nih.gov This study showed that inhibitory potency correlated with molar volume and the net charge on specific atoms within the pharmacophore. nih.gov Although focused on a different biological activity, these studies highlight the power of computational methods like docking and molecular dynamics simulations in elucidating the molecular interactions that govern the activity of pyrazine-based compounds. nih.govacs.org

Table 1: Statistical Parameters of 3D-QSPR Models for Pyrazine Derivatives This table is interactive and allows for sorting.

| Model | r²cv | r² | r²test |

|---|---|---|---|

| CoMFA | 0.605 | 0.788 | 0.542 |

| HQSAR | - | - | 0.66 |

| CoMSIA | - | - | 0.76 |

Data sourced from a 3D-QSPR study on pyrazine derivatives. researchgate.net r²cv is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, and r²test is the predictive correlation coefficient for the test set.

Modeling of Reaction Pathways in Pyrazine Formation

Alkylpyrazines, including 3,5-dimethyl-2-isobutylpyrazine, are predominantly formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. datapdf.comperfumerflavorist.com Computational modeling plays a significant role in unraveling the intricate network of reactions that lead to the formation of these important flavor compounds.

The formation of pyrazines is known to be a complex process with multiple contributing pathways. acs.orgwur.nl The core mechanism involves the condensation of two α-aminocarbonyl intermediates, which are themselves formed from the Strecker degradation of amino acids. datapdf.com These intermediates condense to form a dihydropyrazine (B8608421), which is subsequently oxidized to the stable aromatic pyrazine. datapdf.com

Computational studies, often combined with isotopic labeling experiments, have been instrumental in elucidating the specific contributions of different precursors to the final pyrazine structure. For example, investigations using 13C-labeled alanine (B10760859) and glycine (B1666218) have shown that these amino acids not only provide the nitrogen atoms for the pyrazine ring but also contribute to the alkyl side chains of some pyrazines. datapdf.com Alanine was found to contribute the C2 element in the ethyl groups of certain ethyl-substituted pyrazines. datapdf.com

The proposed reaction routes often involve the addition of Strecker aldehydes (generated from amino acids) to dihydropyrazine intermediates. datapdf.com The structure of the amino acids and peptides involved significantly influences the types and quantities of pyrazines formed. nih.govnih.gov For instance, studies on lysine-containing dipeptides in Maillard reaction models with glucose demonstrated that the position of lysine (B10760008) (C- or N-terminal) and the identity of the adjacent amino acid have a substantial effect on the resulting pyrazine profile. nih.gov In these models, 2,5(6)-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540) were often the most abundant products. nih.gov

The reaction conditions, such as temperature, pH, and water activity, also critically affect pyrazine formation kinetics. capes.gov.br Kinetic studies have shown that the rates of pyrazine formation and the diversity of pyrazines produced generally increase with higher pH and temperature. capes.gov.br Computer-assisted synthesis design and retrosynthetic analysis are becoming increasingly powerful tools for exploring and predicting these complex reaction networks, moving from rule-based systems to fully data-driven deep learning methods. researchgate.net

Main Reaction Pathways in Pyrazine Formation:

Pathway A: Condensation of two α-aminocarbonyl compounds. researchgate.net

Pathway B: Condensation of amino sugars with α-dicarbonyl derivatives and ammonia (B1221849). researchgate.net

Pathway C: Formation of hydroxy-pyrazines through the condensation of two α-dicarbonyl compounds and ammonia. researchgate.net

Table 2: Major Pyrazines Formed in Dipeptide-Glucose Maillard Reaction Models This table is interactive and allows for sorting.

| Dipeptide Model | Major Pyrazine Compounds |

|---|---|

| Lys-Arg | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine |

| Lys-His | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine |

| Arg-Lys | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine |

| His-Lys | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine |

Data from a study on Maillard reaction models containing lysine-containing dipeptides and glucose. nih.gov

Predictive Modeling for Olfactory Receptor Interactions

The perception of smell begins with the interaction of volatile odorant molecules, such as this compound, with olfactory receptors (ORs) located in the nasal epithelium. nih.gov ORs belong to the large family of G-protein-coupled receptors (GPCRs). nih.gov Predictive modeling is a powerful approach to decode the complex relationship between an odorant's structure and the specific ORs it activates, which ultimately determines its perceived scent.

Computational techniques like homology modeling, molecular docking, and molecular dynamics simulations are employed to build three-dimensional models of ORs and predict how pyrazines bind to them. nih.govnih.gov Since the experimental structures of most ORs are unavailable, homology modeling uses the known structures of related GPCRs as templates. Molecular docking can then be used to predict the preferred binding conformation and affinity of an odorant within the receptor's binding pocket. nih.gov

Studies have successfully identified specific human olfactory receptors that respond to pyrazine odorants. For example, OR5K1 and OR2AG1 have been shown to be activated by members of the pyrazine family. chemcom.be Functional characterization revealed that 2-methoxy-3,5-dimethylpyrazine (B149192) is a potent agonist for OR5K1, while 2-isopropyl-3-methoxypyrazine (B1215460) is a strong activator of OR2AG1. chemcom.be These findings are supported by predictive models that analyze the structural requirements for receptor activation. For OR2AG1, an isopropyl or isobutyl group, along with the methoxy (B1213986) function, appears necessary for full activity. chemcom.be

Predictive modeling also provides insights into the molecular basis of ligand potency and specificity. nih.gov Computational analysis of the olfactory receptor Olfr73 suggests that its ligand-binding pocket is smaller but more flexible compared to non-olfactory GPCRs, which may explain the typically lower potency of many odorant compounds. nih.gov Furthermore, deep learning approaches are being developed to map odorant molecules to their OR activation profiles and, subsequently, to their perceived odors. biorxiv.org These models can learn to distinguish the binding patterns across different OR families and can be leveraged to predict the perceptual qualities of novel odorants. biorxiv.org

The binding affinities of pyrazines to olfactory proteins have been shown to correlate with human odor detection thresholds, suggesting that these computational models and binding assays are physiologically relevant. nih.gov The ultimate goal of this research is to build a comprehensive "odorant map" that links any chemical structure to its corresponding OR activation pattern and resulting sensory perception. biorxiv.org

Table 3: Identified Human Olfactory Receptors for Pyrazine Derivatives This table is interactive and allows for sorting.

| Olfactory Receptor | Best Identified Pyrazine Agonist |

|---|---|

| OR5K1 | 2-Methoxy-3,5-dimethylpyrazine |

| OR2AG1 | 2-Isopropyl-3-methoxypyrazine |

Data from functional characterization of human olfactory receptors. chemcom.be

Future Research Directions and Challenges in 3,5 Dimethyl 2 Isobutylpyrazine Studies

Elucidation of Undiscovered Biosynthetic Routes

A primary challenge in the study of 3,5-Dimethyl-2-isobutylpyrazine is the incomplete map of its biosynthetic pathways in nature. While it is known that alkylpyrazines can be formed through various routes, including microbial biosynthesis and thermal reactions like the Maillard reaction, the specific enzymatic steps and genetic underpinnings for this particular compound are not fully elucidated. semanticscholar.org

Future research will likely focus on:

Identifying Precursors: While the biosynthesis of many pyrazines is known to involve amino acids, the specific precursors for the isobutyl and dimethyl groups of this compound require definitive confirmation. Research into the related compound, 3-isobutyl-2-methoxypyrazine (IBMP), has pointed towards L-leucine and L-serine as important precursors. semanticscholar.orgresearchgate.net Similar feeding studies using stable isotope-labeled compounds are needed for this compound to trace the origin of its carbon and nitrogen atoms.

Discovering Key Enzymes: The enzymatic machinery responsible for the condensation and cyclization of precursors to form the pyrazine (B50134) ring, followed by specific alkylations, remains largely unknown. The final step in the biosynthesis of related methoxypyrazines involves O-methyltransferases. researchgate.netnih.gov Analogous enzymes, potentially novel alkyltransferases, must be identified for this compound.

Pathway Elucidation Methodologies: Advanced techniques will be indispensable for this work. A combination of transcriptome mining in organisms known to produce the compound, followed by heterologous expression of candidate genes in hosts like Escherichia coli or yeast, and detailed biochemical characterization of the resulting enzymes, presents a robust strategy. biorxiv.org This approach has been successfully used to unravel the complex biosynthetic pathways of other natural products. biorxiv.org

Optimization and Scale-Up of Biotechnological Production

Currently, the commercial production of many flavor pyrazines relies on chemical synthesis. However, there is a strong consumer and industry drive towards "natural" ingredients produced via biotechnology. The development of efficient microbial cell factories for this compound is a significant future goal.

Challenges and research directions include:

Metabolic Engineering: As demonstrated with the production of 2,5-dimethylpyrazine (B89654) (2,5-DMP) in E. coli, metabolic engineering is a powerful tool. nih.gov Future work on this compound would involve engineering a host microorganism to overexpress the necessary biosynthetic genes (once identified) and to channel metabolic flux towards the required amino acid precursors.

Process Optimization: The yield of biotechnological processes is highly dependent on fermentation conditions. As seen in the whole-cell catalysis for 2,5-DMP, factors such as pH and temperature have a critical impact on enzyme activity and stability, and thus on the final product yield. nih.gov Systematic optimization of these parameters will be crucial for industrial-scale production.

Cofactor Regeneration: The enzymatic reactions in biosynthetic pathways often require cofactors, such as NADH. Ensuring a continuous supply and regeneration of these cofactors within the microbial host is a common challenge that needs to be addressed to maintain high productivity. nih.gov

Below is a table showing optimization parameters from a study on the related compound 2,5-dimethylpyrazine, illustrating the type of data needed for biotechnological scale-up.

| Parameter | Condition Range Tested | Optimal Condition for 2,5-DMP Production |

| pH | 6.5 - 10.5 | 8.5 |

| Temperature (°C) | 25 - 45 | 35 |

| Reaction Time (h) | 4 - 20 | 12 |

| Data based on research on 2,5-dimethylpyrazine production, which serves as a model for future optimization of this compound. nih.gov |

Development of Advanced Analytical Platforms

Detecting and quantifying volatile flavor compounds like this compound within complex food matrices is a persistent challenge. While gas chromatography-mass spectrometry (GC-MS) is the current standard, there is a need for more advanced and higher-throughput analytical platforms. mdpi.com

Future developments should focus on:

Enhanced Sensitivity and Speed: The development of analytical methods with lower detection limits is crucial, as many pyrazines have very low odor thresholds and are impactful at trace concentrations.

High-Throughput Screening: The ability to rapidly screen many samples is essential for quality control in food production and for research applications such as screening mutant libraries of microorganisms in biotechnological production efforts.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation to traditional MS. The availability of predicted collision cross-section (CCS) data for this compound suggests that IM-MS could be a powerful tool for its unambiguous identification in complex mixtures. uni.lu

In-Situ Analysis: Developing platforms for real-time, non-destructive analysis of food products on production lines would represent a major leap forward in quality assurance.

Comprehensive Understanding of Multi-Component Flavor Interactions

The final perceived flavor of a food product is not merely the sum of its individual aroma components. Volatile compounds interact with each other and with non-volatile matrix components, leading to synergistic, antagonistic, or masking effects. A comprehensive understanding of how this compound interacts within a complex flavor system is a significant research frontier.

Key challenges include:

Perceptual Thresholds in Mixtures: The detection threshold of a single compound can be altered in the presence of other aroma compounds. Research is needed to determine the perceptual behavior of this compound in various food models.

Predictive Flavor Models: The ultimate goal is to develop computational models that can predict the sensory outcome of complex volatile mixtures. This requires extensive data from both chemical analysis and sensory panel evaluations to build and validate the models. Such tools would be invaluable for food formulators aiming to create specific and stable flavor profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dimethyl-2-isobutylpyrazine in laboratory settings?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted diamines and α-diketones, followed by oxidative dehydrogenation. For example, analogous pyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine) are synthesized using 1,2-diaminopropane and 2,3-pentanedione, with subsequent oxidation to stabilize aromaticity . Optimization of reaction conditions (e.g., pH, temperature) is critical to minimize isomer formation. Characterization typically involves GC-MS and NMR to confirm regioselectivity .

Q. How is the structural elucidation of this compound performed?

- Methodological Answer : A combination of spectroscopic techniques is employed:

- IR Spectroscopy : Identifies functional groups (e.g., C-H stretching in pyrazine rings at ~3100 cm⁻¹).

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 150 for C₈H₁₂N₂) and fragmentation patterns to distinguish isomers .

- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., methyl groups at δ 2.2–2.5 ppm, isobutyl protons at δ 1.0–1.5 ppm) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties such as:

- Fukui Functions : To identify nucleophilic/electrophilic sites.

- HOMO-LUMO Gaps : To predict charge-transfer interactions (e.g., ∆E ≈ 5 eV for pyrazines) .

- Example: Global hardness (η) and electrophilicity index (ω) derived from DFT can guide derivatization strategies for targeted bioactivity .

Q. What challenges arise in controlling isomer formation during synthesis?

- Methodological Answer : Isomeric byproducts (e.g., 3,6- vs. 3,5-dimethyl isomers) result from competing reaction pathways. Strategies include:

- Catalytic Optimization : Using Lewis acids (e.g., ZnCl₂) to direct regioselectivity .